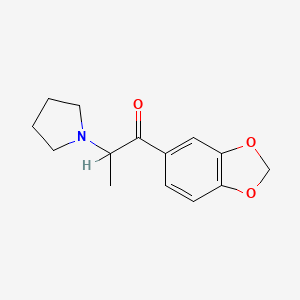
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C27H44O5 and a molecular weight of 448.63526 g/mol It is known for its unique structure, which includes a cinnamic acid moiety linked to a glyceride backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl-p-myristyloxycinnamic acid 1-monoglyceride typically involves the esterification of cinnamic acid derivatives with glycerol. The reaction conditions often include the use of acid or base catalysts to facilitate the esterification process. Common reagents used in the synthesis include cinnamic acid, myristyl alcohol, and glycerol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of methyl-p-myristyloxycinnamic acid 1-monoglyceride may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the cinnamic acid moiety to its corresponding alcohol.
Substitution: The aromatic ring in the cinnamic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of methyl-p-myristyloxycinnamic acid 1-monoglyceride involves its interaction with various molecular targets and pathways. The cinnamic acid moiety can interact with enzymes and receptors, modulating their activity. The glyceride backbone may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl-p-coumaric acid 1-monoglyceride
- Methyl-p-ferulic acid 1-monoglyceride
- Methyl-p-caffeic acid 1-monoglyceride
Uniqueness
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate is unique due to its specific combination of a cinnamic acid moiety with a myristyl group and a glyceride backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
35704-01-9 |
|---|---|
Formule moléculaire |
C27H44O5 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H44O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-31-26-17-15-24(16-18-26)20-23(2)27(30)32-22-25(29)21-28/h15-18,20,25,28-29H,3-14,19,21-22H2,1-2H3/b23-20+ |
Clé InChI |
PJSHSKXILRPWDM-BSYVCWPDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)/C=C(\C)/C(=O)OCC(CO)O |
SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C)C(=O)OCC(CO)O |
SMILES canonique |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C)C(=O)OCC(CO)O |
Synonymes |
LK 903 LK-903 methyl-p-myristyloxycinnamic acid 1-monoglyceride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE](/img/structure/B1234084.png)


![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)
![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)







![3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1234104.png)

